molecular formula C6H9NO2 B1357561 3-(Isoxazol-4-yl)propan-1-ol CAS No. 10421-09-7

3-(Isoxazol-4-yl)propan-1-ol

Cat. No.: B1357561
CAS No.: 10421-09-7
M. Wt: 127.14 g/mol
InChI Key: UAJXYTTYMXWESL-UHFFFAOYSA-N
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Description

3-(Isoxazol-4-yl)propan-1-ol is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing isoxazoles is through the 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes . This reaction can be catalyzed by various metal catalysts such as copper (I) or ruthenium (II), although metal-free methods are also available .

Industrial Production Methods

In an industrial setting, the production of 3-(Isoxazol-4-yl)propan-1-ol may involve large-scale cycloaddition reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(Isoxazol-4-yl)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Isoxazol-4-yl)propan-1-ol is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its hydroxyl group provides a site for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

3-(1,2-oxazol-4-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c8-3-1-2-6-4-7-9-5-6/h4-5,8H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAJXYTTYMXWESL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NO1)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40599468
Record name 3-(1,2-Oxazol-4-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10421-09-7
Record name 3-(1,2-Oxazol-4-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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